molecular formula C23H21ClN4O2S2 B278093 N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide

N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide

Cat. No. B278093
M. Wt: 485 g/mol
InChI Key: VXOPUBDWIJNHMI-UHFFFAOYSA-N
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Description

N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.

Scientific Research Applications

N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to radiation therapy. Additionally, N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide has been shown to inhibit the activity of the protein kinases CHK1 and CHK2, which are involved in DNA damage response pathways.

Mechanism of Action

N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide inhibits the activity of CHK1 and CHK2, which are involved in DNA damage response pathways. By inhibiting these pathways, N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide can sensitize cancer cells to radiation therapy and chemotherapy. Additionally, N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CHK1 and CHK2, which are involved in DNA damage response pathways. Additionally, N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential use in cancer treatment, and there is a wealth of information available on its mechanism of action and biochemical and physiological effects. However, there are also limitations to using N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide in lab experiments. It has been shown to have off-target effects, and its efficacy may vary depending on the specific cancer cell line being studied.

Future Directions

There are several future directions for research on N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide. One area of research could focus on identifying biomarkers that can predict which cancer patients will respond best to N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide treatment. Additionally, further research could be done to identify the specific cancer types that are most responsive to N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide treatment. Finally, future research could focus on developing more potent and selective inhibitors of CHK1 and CHK2 that could be used in combination with N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide to improve its efficacy.

Synthesis Methods

N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. The initial step involves the reaction of 5-chloro-2-nitrobenzoic acid with thionyl chloride to form 5-chloro-2-chlorobenzoic acid. This compound is then reacted with 5-chloro-2-aminobenzothiazole to form 5-chloro-2-[4-(benzothiazol-2-yl)phenyl]benzoic acid. The final step involves the reaction of this compound with N-(4-(phenylcarbonyl)piperazin-1-yl)thiophene-2-carboxamide to form N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide.

properties

Molecular Formula

C23H21ClN4O2S2

Molecular Weight

485 g/mol

IUPAC Name

N-[[2-(4-benzoylpiperazin-1-yl)-5-chlorophenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H21ClN4O2S2/c24-17-8-9-19(18(15-17)25-23(31)26-21(29)20-7-4-14-32-20)27-10-12-28(13-11-27)22(30)16-5-2-1-3-6-16/h1-9,14-15H,10-13H2,(H2,25,26,29,31)

InChI Key

VXOPUBDWIJNHMI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)NC(=S)NC(=O)C3=CC=CS3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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